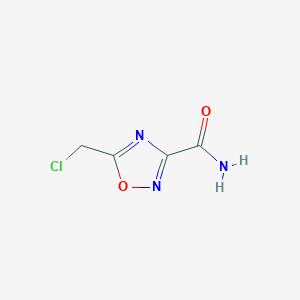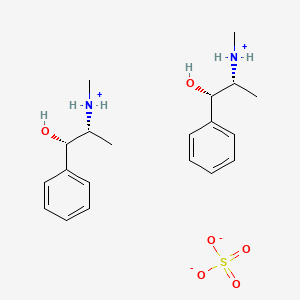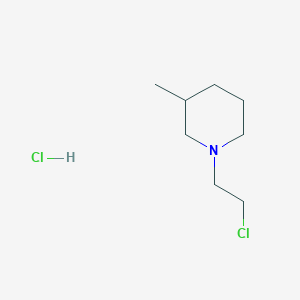
4-甲氧基苯基 2-叠氮基-4,6-O-亚苄基-2-脱氧-β-D-吡喃葡萄糖苷
描述
4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is a highly intricate biomedicine marvel with extraordinary glycosylation capabilities, often harnessed in intricate carbohydrate synthesis . It is an important intermediate in the preparation of various sugars .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is C20H21N3O6 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside are not available, it is known to have extraordinary glycosylation capabilities and is often harnessed in intricate carbohydrate synthesis .Physical And Chemical Properties Analysis
The molecular weight of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is 399.40 . More detailed physical and chemical properties are not available in the retrieved data.科学研究应用
新型衍生物的合成
一项研究报告了由甲基 4,6-O-亚苄基-α-D-2-酮吡喃葡萄糖苷合成具有 2-C-不饱和二酯取代基的糖苷内酯衍生物,突出了该化合物的椅-椅构象及其与吡喃葡萄糖苷环稠合的平面五元环 (张等,2001)。这说明了该化合物在开发具有独特结构和功能的新分子方面的潜力。
糖基化技术
研究表明了该化合物在糖基化技术中的作用。例如,由甲基 4,6-O-亚苄基-α-D-吡喃葡萄糖苷简洁合成 4-硝基苯基 2-叠氮基-2-脱氧-和 2-乙酰氨基-2-脱氧-D-甘露吡喃糖苷展示了其在生产叠氮糖中的应用,叠氮糖是碳水化合物化学中的关键中间体 (Popelová 等,2005)。
区域选择性脱氧
一种区域选择性脱氧甲基 4,6-O-亚苄基-2,3-二-O-甲苯磺酰基-α-D-吡喃葡萄糖苷的新方法,导致合成 2,6-二脱氧吡喃糖、3,6-二脱氧吡喃糖及其叠氮(氨基)类似物,表明该化合物在合成结构多样的糖中的用途 (张等,2001)。
立体选择性合成
对具有邻基团参与能力的半乳糖基供体的异常 α-糖基化的研究证明了该化合物在糖基化反应中实现 α-立体选择性中的作用,为合成具有受控立体化学的糖苷提供了一条途径 (陈 & 孔,2003)。
模拟物合成
使用衍生自 4,6-O-亚苄基-2-脱氧-β-D-吡喃葡萄糖苷的化合物合成了 C-连接透明质酸二糖模拟物,强调了其在创建生物相关模拟物中的应用,这可能对生物医学研究产生影响 (任等,2007)。
生化分析
Biochemical Properties
4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation and click chemistry. This compound interacts with various enzymes, such as glycosidases and glycosyltransferases, which are involved in the modification and synthesis of glycoconjugates. The azido group in the compound allows it to participate in bioorthogonal reactions, facilitating the labeling and tracking of biomolecules in complex biological systems .
Cellular Effects
The effects of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and transcription factors, leading to alterations in cellular responses. Additionally, the compound’s ability to incorporate into glycoconjugates can impact cell surface interactions and communication .
Molecular Mechanism
At the molecular level, 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside exerts its effects through specific binding interactions with biomolecules. The azido group enables the compound to form covalent bonds with alkyne-containing molecules via click chemistry, allowing for precise modification and labeling of target proteins and nucleic acids. This mechanism is particularly useful in studying protein-protein interactions and tracking the dynamics of biomolecules within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of reactive species. Long-term studies have shown that the compound can maintain its activity for extended periods under optimal storage conditions, but its efficacy may diminish over time due to gradual degradation .
Dosage Effects in Animal Models
The effects of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside in animal models vary with different dosages. At lower doses, the compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is involved in various metabolic pathways, particularly those related to carbohydrate metabolism. The compound interacts with enzymes such as glycosidases and glycosyltransferases, influencing the synthesis and modification of glycoconjugates. These interactions can affect metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 4-Methoxyphenyl 2-Azido-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranoside is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with target biomolecules. The compound’s activity and function are closely linked to its localization, as it needs to be in the right cellular context to exert its effects .
属性
IUPAC Name |
(2R,4aR,6S,7R,8R,8aS)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-25-13-7-9-14(10-8-13)27-20-16(22-23-21)17(24)18-15(28-20)11-26-19(29-18)12-5-3-2-4-6-12/h2-10,15-20,24H,11H2,1H3/t15-,16-,17-,18-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPARKYIRRSBS-BZIXAJQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



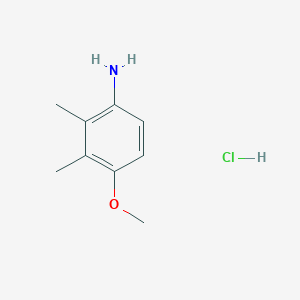
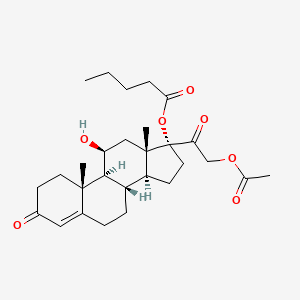
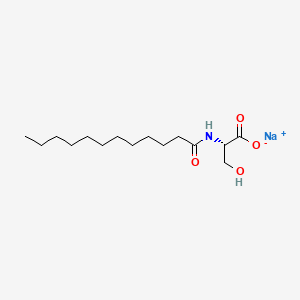
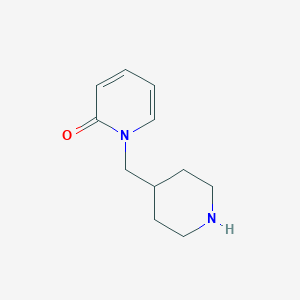
![4-Chlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1419043.png)

![3-Methoxy-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1419045.png)


